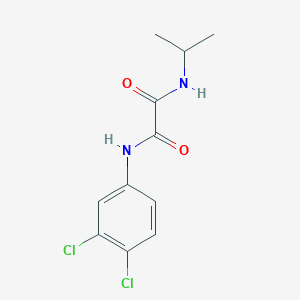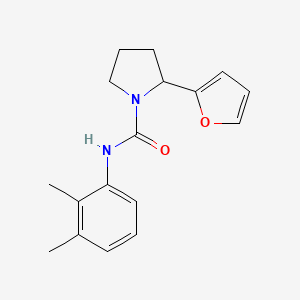
N-(3,4-dichlorophenyl)-N'-isopropylethanediamide
Overview
Description
N-(3,4-dichlorophenyl)-N'-isopropylethanediamide, also known as A77 1726, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been studied for its potential therapeutic applications. In
Scientific Research Applications
Chemical Synthesis and Characterization
Researchers have synthesized and characterized various compounds structurally related to N-(3,4-dichlorophenyl)-N'-isopropylethanediamide, exploring their chemical properties and potential applications. For instance, the synthesis and characterization of N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives demonstrated the versatility of these compounds in organic synthesis. The structural elucidation of these compounds was achieved using IR, 1H, and 13C NMR spectroscopy, and their molecular structures were confirmed through single crystal X-ray diffraction methods. This research contributes to the broader understanding of N-substituted phenyl compounds and their potential utility in various chemical contexts (Yusof, Jusoh, Khairul, & Yamin, 2010).
Biological and Environmental Impact
Investigations into the biological and environmental impacts of related compounds have provided insights into their behavior in living systems and their potential applications. For example, an enzyme from a soil bacterium was found to hydrolyze phenylcarbamate herbicides, including compounds structurally related to this compound. This study highlights the enzyme's ability to break down biologically active phenylcarbamates, suggesting potential applications in bioremediation and the development of environmentally friendly pesticide degradation strategies (Kearney & Kaufman, 1965).
Advanced Materials and Applications
Research has also extended to the use of related compounds in the development of advanced materials. For instance, the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers demonstrates the potential of N-substituted phenyl compounds in creating high-performance polymers. These materials exhibit remarkable thermal stability and solubility in various solvents, making them suitable for applications in electronics, aerospace, and other high-technology fields (Wang & Wu, 2003).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-6(2)14-10(16)11(17)15-7-3-4-8(12)9(13)5-7/h3-6H,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWDJKLZSFNKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4581605.png)


![1-cyclopentyl-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4581621.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4581641.png)
![(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4581656.png)
![1-(1-adamantyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4581660.png)
![N-(4-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4581661.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4581669.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4581693.png)
![7-(4-chlorobenzyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581700.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4581705.png)